AG-13958

概要

説明

科学的研究の応用

AG-13958 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study VEGFR inhibition and its effects on various biochemical pathways.

Biology: Employed in cell-based assays to investigate the role of VEGFR in cellular processes.

Medicine: Explored as a potential therapeutic agent for treating AMD and other diseases involving abnormal blood vessel growth.

Industry: Utilized in the development of new drugs targeting VEGFR and related pathways

作用機序

AG-13958 exerts its effects by inhibiting the activity of VEGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in angiogenesis, the process of new blood vessel formation. By blocking VEGFR, this compound reduces the growth of abnormal blood vessels in the eye, which is a key factor in the progression of AMD .

生化学分析

Biochemical Properties

AG-13958 plays a significant role in biochemical reactions by inhibiting VEGFR tyrosine kinase activity. This inhibition is ATP-competitive, meaning this compound competes with ATP for binding to the VEGFR enzyme. The compound interacts with various enzymes and proteins, including VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis. By binding to these receptors, this compound prevents the phosphorylation and activation of downstream signaling pathways that promote blood vessel formation .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In endothelial cells, it inhibits cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. Additionally, this compound affects cell signaling pathways by blocking the VEGF-induced activation of the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to reduced gene expression of pro-angiogenic factors and alters cellular metabolism by decreasing glucose uptake and glycolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of VEGFR tyrosine kinases. This binding inhibits the kinase activity of VEGFR, preventing the phosphorylation of tyrosine residues on the receptor and subsequent activation of downstream signaling pathways. This compound also affects gene expression by inhibiting the transcription of VEGF-responsive genes, leading to decreased production of pro-angiogenic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation observed under standard storage conditions. Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR activity and angiogenesis for extended periods. In vitro and in vivo studies have demonstrated sustained inhibition of endothelial cell proliferation and angiogenesis over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits angiogenesis without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including weight loss, liver toxicity, and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a VEGFR inhibitor. The compound is metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. This metabolism results in the formation of various metabolites, some of which retain inhibitory activity against VEGFR. This compound also affects metabolic flux by altering the levels of key metabolites involved in angiogenesis and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by endothelial cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound binds to VEGFR and accumulates in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of endothelial cells. The compound’s activity is influenced by its localization, as it needs to bind to VEGFR in the cytoplasm to exert its inhibitory effects. This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Instead, its distribution is determined by its physicochemical properties and interactions with cellular components .

準備方法

AG-13958 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .

化学反応の分析

AG-13958 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

AG-13958 is unique in its high potency and specificity for VEGFR tyrosine kinase. Similar compounds include:

Sunitinib: Another VEGFR inhibitor used in cancer therapy.

Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases.

Pazopanib: A VEGFR inhibitor used in the treatment of renal cell carcinoma.

These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .

特性

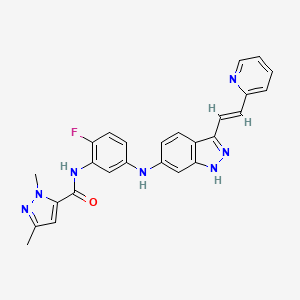

IUPAC Name |

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVVZKPEDIRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953842 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

319460-94-1 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

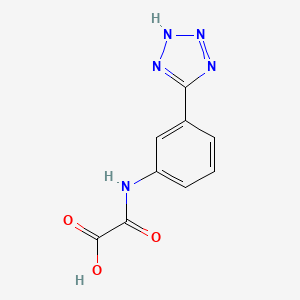

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

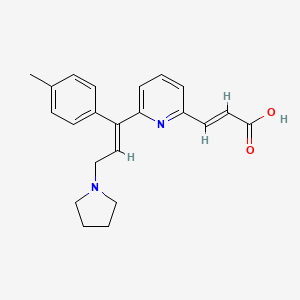

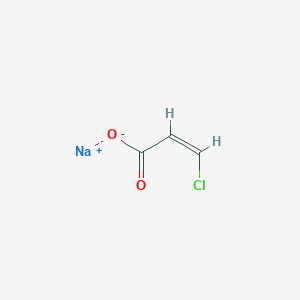

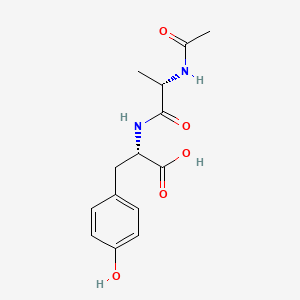

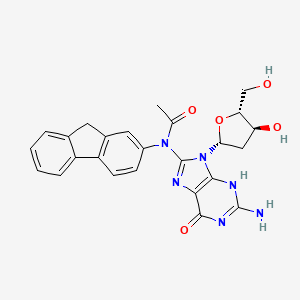

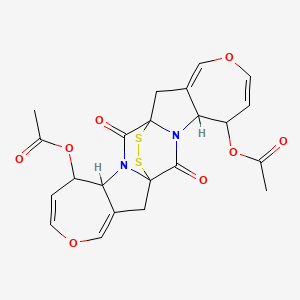

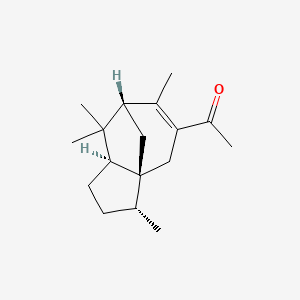

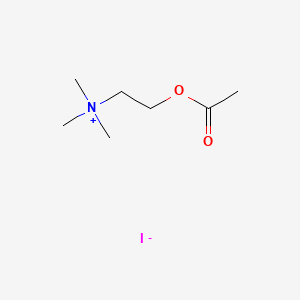

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)